1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of “1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Chemical Reactions Analysis
The chemical reactions involving “this compound” include a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .Scientific Research Applications
Heterocyclic Scaffold in Medicinal Chemistry
Imidazo[1,2-b]pyrazole and its derivatives represent a significant class of heterocyclic compounds, serving as the foundation for various bioactive molecules. The kinase inhibitor ponatinib is a prominent example, which has spurred interest in exploring new derivatives of imidazo[1,2-b]pyrazole for potential therapeutic applications. Such compounds have been studied for their structure-activity relationships (SAR), highlighting their relevance in the design of drugs with improved pharmacokinetics and efficacy (Garrido et al., 2021).
Antitumor Activity
Imidazole derivatives, including 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, have been reviewed for their antitumor activities. Compounds such as bis(2-chloroethyl)amino derivatives of imidazole and related structures have shown promising results in preclinical testing, indicating the potential for new antitumor drugs and compounds with various biological properties (Iradyan et al., 2009).
Synthesis and Biological Applications
The synthesis of pyrazole heterocycles, including this compound, has been extensively reviewed, highlighting their importance as pharmacophores in numerous biologically active compounds. These derivatives exhibit a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The review discusses various synthetic approaches and the biological significance of pyrazole derivatives, providing a foundation for the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Therapeutic Targets for Neurodegenerative Disorders
Pyrazoline-containing compounds, including derivatives of this compound, have been identified as potential therapeutic targets for neurodegenerative diseases. These compounds demonstrate neuroprotective properties and have been explored for their ability to treat conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD) through the inhibition of enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO). The review covers structure-activity relationships, molecular docking simulations, and the pharmacological potential of pyrazolines in managing neurodegenerative diseases (Ahsan et al., 2022).
Future Directions
The future directions for “1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” could involve further exploration of its potential applications in drug development, catalysis, and materials science. Additionally, more research could be done to explore its bioactivities and improve its solubility .
Mechanism of Action
Target of Action
It is known that similar compounds interact with various targets in the cell, influencing cellular processes .
Mode of Action
It is suggested that the compound may interact with its targets through a donor-acceptor (D-A) interaction . This interaction presumably happens between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1H-imidazole .
Biochemical Pathways
The compound appears to affect several biochemical pathways. For instance, it has been reported to induce ERK phosphorylation as an early survival response to treatment . This is followed by the increase of the percentage of the Bcl-xl bright and pAkt bright cells . Following the induction of Vav1 and the AP-1 complex, a driver of cellular differentiation, FOS, JUN, JUNB, and JUND were elevated on a concentration and time-dependent manner .
Result of Action
The compound has been reported to induce differentiation-coupled apoptosis of immature myeloid cells such as HL-60 and human patient-derived Acute Myeloid Leukemia (AML) cells . The viability of HL-60 cells was hampered shown by the depolarization of mitochondria, activation of caspase-3, cleavage of Z-DEVD-aLUC, appearance of the sub-G1 population, and the leakage of the lactate-dehydrogenase into the supernatant .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide. For instance, the compound was found to be effective in generating Reactive Oxygen Species (ROS) and the loss of Glutathione (GSH) after 24 hours to the 75% or 50% of the untreated cells with 40 nM and 200 nM treatment, respectively .
Biochemical Analysis
Biochemical Properties
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a crucial role in biochemical reactions, particularly in the induction of apoptosis in human leukemia cells . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to generate reactive oxygen species (ROS) and cause the loss of glutathione (GSH) in treated cells . These interactions are essential for its cytotoxic activity against leukemia cells.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It induces apoptosis in leukemia cell lines such as HL-60, MOLT-4, and MV-4-11 . The compound influences cell function by altering gene expression and cellular metabolism. For example, it affects the expression of genes involved in apoptosis and cell survival, leading to the activation of caspase-3 and the cleavage of Z-DEVD-aLUC .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It generates ROS and depletes GSH levels, leading to oxidative stress and apoptosis . The compound also alters the expression of genes involved in cell survival and apoptosis, such as Bcl-xl and pAkt . These changes contribute to its cytotoxic effects on leukemia cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and retains its activity over extended periods. Studies have shown that it can induce apoptosis in leukemia cells within 24 hours of treatment . Long-term effects include sustained oxidative stress and continued depletion of GSH levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively induces apoptosis in leukemia cells without significant toxicity to normal cells . At higher doses, it can cause adverse effects such as necrosis and toxicity to non-cancerous cells . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that generate ROS and deplete GSH levels . It interacts with enzymes and cofactors that regulate oxidative stress and apoptosis. The compound’s effects on metabolic flux and metabolite levels are crucial for its cytotoxic activity against leukemia cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is essential for its therapeutic effects and cytotoxic activity against leukemia cells.
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to organelles involved in apoptosis and oxidative stress . Its subcellular localization is critical for its cytotoxic effects and therapeutic potential.
properties
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-10(16)9-7-13-15-6-5-14(11(9)15)8-3-1-2-4-8/h5-8H,1-4H2,(H2,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUPHEUOSHEPKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=C(C=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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